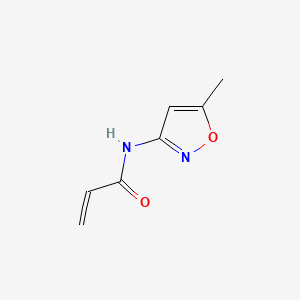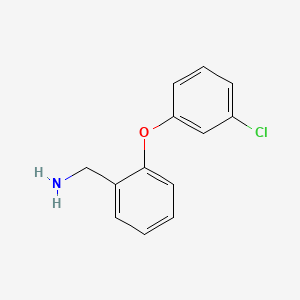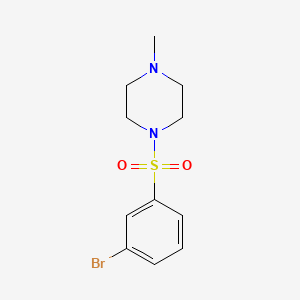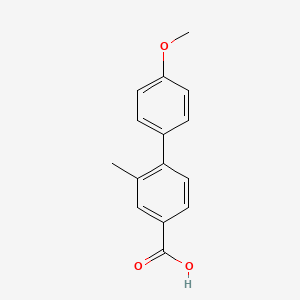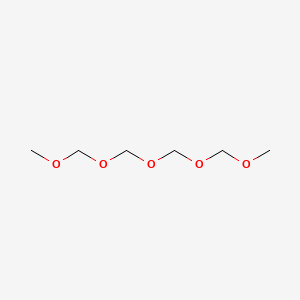
2,4,6,8,10-Pentaoxaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10-Pentaoxaundecane is an organic compound with the molecular formula C6H14O5This compound is characterized by its non-polar nature and high stability, making it insoluble in water but soluble in many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6,8,10-Pentaoxaundecane can be synthesized through the esterification of pentanediol with chlorinated alkanes. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to separate the product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6,8,10-Pentaoxaundecane primarily undergoes substitution reactions due to the presence of multiple ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated ethers, while oxidation can produce aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
2,4,6,8,10-Pentaoxaundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of biological membranes due to its non-polar nature.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,10-Pentaoxaundecane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, particularly those involving lipid membranes and hydrophobic environments .
Comparación Con Compuestos Similares
Tetrahydrofuran (C4H8O): A cyclic ether with similar solvent properties but a different structural arrangement.
Diethylene Glycol Dimethyl Ether (C6H14O3): Shares some solubility characteristics but has fewer ether linkages.
Polyethylene Glycol (PEG): A polymeric ether with varying chain lengths, used in similar applications but with different physical properties.
Uniqueness: 2,4,6,8,10-Pentaoxaundecane is unique due to its multiple ether linkages, which provide high stability and specific solubility characteristics. This makes it particularly useful in applications requiring non-polar solvents with high resistance to oxidation .
Propiedades
IUPAC Name |
methoxy(methoxymethoxymethoxymethoxy)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-7-3-9-5-11-6-10-4-8-2/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWZUHELWJLMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728812 |
Source


|
| Record name | 2,4,6,8,10-Pentaoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13352-75-5 |
Source


|
| Record name | 2,4,6,8,10-Pentaoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
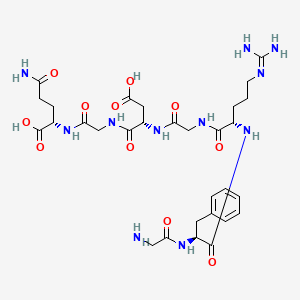
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
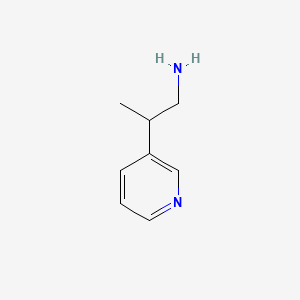
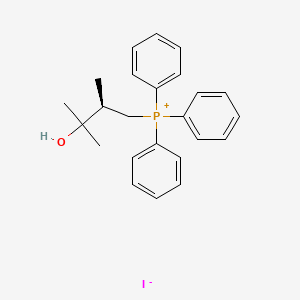
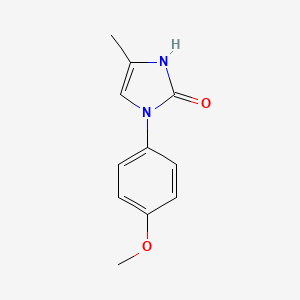
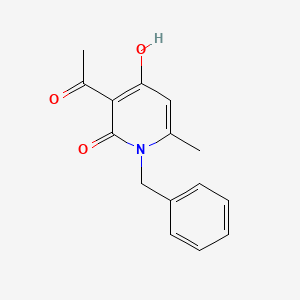
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
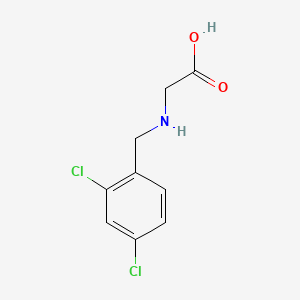
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
